2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid 2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 102601-37-6
VCID: VC0019886
InChI: InChI=1S/C15H19N3O6/c19-12(17-8-13(20)18-9-14(21)22)6-7-16-15(23)24-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,23)(H,17,19)(H,18,20)(H,21,22)
SMILES: C1=CC=C(C=C1)COC(=O)NCCC(=O)NCC(=O)NCC(=O)O
Molecular Formula: C15H19N3O6
Molecular Weight: 337.33 g/mol

2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid

CAS No.: 102601-37-6

Main Products

VCID: VC0019886

Molecular Formula: C15H19N3O6

Molecular Weight: 337.33 g/mol

2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid - 102601-37-6

CAS No. 102601-37-6
Product Name 2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid
Molecular Formula C15H19N3O6
Molecular Weight 337.33 g/mol
IUPAC Name 2-[[2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C15H19N3O6/c19-12(17-8-13(20)18-9-14(21)22)6-7-16-15(23)24-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,23)(H,17,19)(H,18,20)(H,21,22)
Standard InChIKey CDYQJXMBPMBMSE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCC(=O)NCC(=O)NCC(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCC(=O)NCC(=O)NCC(=O)O
Sequence XGG
PubChem Compound 335260
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator